molecular formula C20H19FN4O2S B11260539 2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11260539
M. Wt: 398.5 g/mol
InChI Key: SYAHQJMTTUEZFY-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a halogenated precursor.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through sulfonation reactions, typically using sulfonyl chlorides and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products, substituted amines.

Scientific Research Applications

2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to biological targets, while the pyrrolidine and pyridazine rings contribute to its structural rigidity and specificity.

Properties

Molecular Formula

C20H19FN4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H19FN4O2S/c21-17-5-1-2-6-19(17)28(26,27)24-16-9-7-15(8-10-16)18-11-12-20(23-22-18)25-13-3-4-14-25/h1-2,5-12,24H,3-4,13-14H2

InChI Key

SYAHQJMTTUEZFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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